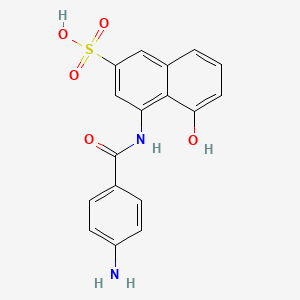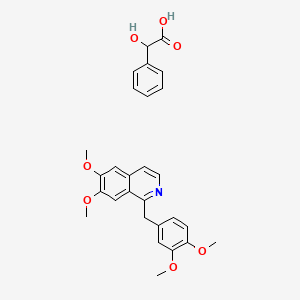
Papaverine phenylglycolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Papaverine phenylglycolate is a derivative of papaverine, an opium alkaloid known for its antispasmodic properties. Papaverine itself is used primarily to treat visceral spasms and vasospasms, and it has applications in various medical treatments. This compound, like its parent compound, is of interest due to its potential pharmacological effects and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of papaverine phenylglycolate typically involves the esterification of papaverine with phenylglycolic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where papaverine and phenylglycolic acid are combined in the presence of an acid catalyst. The reaction conditions are carefully controlled to optimize yield and purity. After the reaction is complete, the product is isolated and purified using industrial-scale chromatography or crystallization methods.
Analyse Des Réactions Chimiques
Types of Reactions
Papaverine phenylglycolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol and acid.
Substitution: The phenylglycolate moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols and acids. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Papaverine phenylglycolate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: Researchers investigate its effects on cellular processes and its potential as a pharmacological agent.
Medicine: The compound is studied for its potential therapeutic effects, particularly in treating spasms and vasospasms.
Industry: It is used in the development of new drugs and as a reference compound in quality control processes.
Mécanisme D'action
The mechanism of action of papaverine phenylglycolate is similar to that of papaverine. It acts as a smooth muscle relaxant by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This results in the relaxation of smooth muscles, particularly in the gastrointestinal tract and blood vessels. The compound may also interact with calcium channels, further contributing to its muscle relaxant effects.
Comparaison Avec Des Composés Similaires
Papaverine phenylglycolate can be compared to other similar compounds, such as:
Papaverine: The parent compound, known for its antispasmodic properties.
Laudanosine: Another alkaloid with muscle relaxant effects, but with a different mechanism of action.
Noscapine: An opium alkaloid with antitussive properties, structurally related but pharmacologically distinct.
This compound is unique due to its specific ester linkage, which may confer different pharmacokinetic properties and therapeutic potential compared to its parent compound and other related alkaloids.
Propriétés
Numéro CAS |
6591-59-9 |
|---|---|
Formule moléculaire |
C28H29NO7 |
Poids moléculaire |
491.5 g/mol |
Nom IUPAC |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C20H21NO4.C8H8O3/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;9-7(8(10)11)6-4-2-1-3-5-6/h5-8,10-12H,9H2,1-4H3;1-5,7,9H,(H,10,11) |
Clé InChI |
HEYSYJLNRMFKLR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.C1=CC=C(C=C1)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,6-Dichloro-3-methylphenyl)sulfanyl]pyridine-3-sulfonamide](/img/structure/B14737683.png)
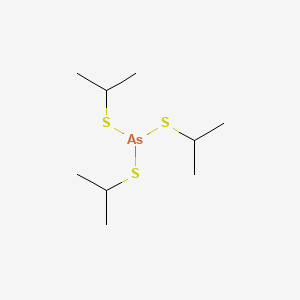
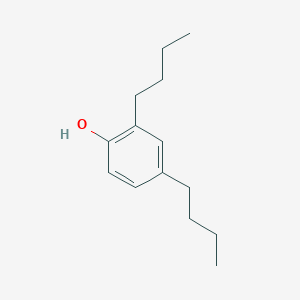
![N-(2,3-dimethylphenyl)-2-[[4-methyl-5-[(1-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)oxymethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14737692.png)
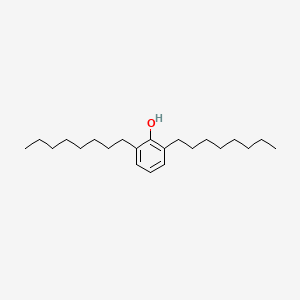
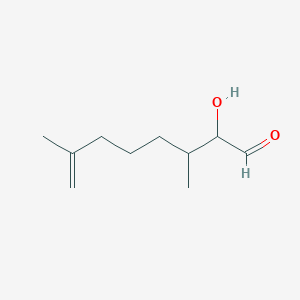

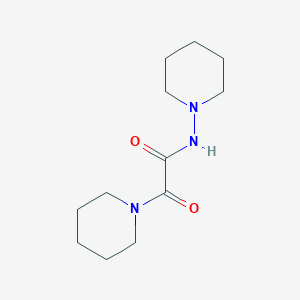
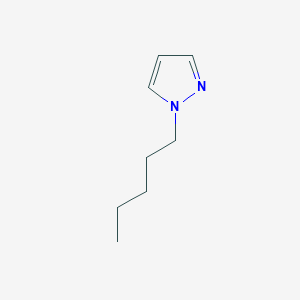
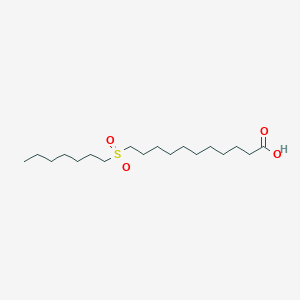
![2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B14737724.png)

